molecular formula C10H14ClNO3S B13560762 2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]aceticacidhydrochloride

2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]aceticacidhydrochloride

Katalognummer: B13560762
Molekulargewicht: 263.74 g/mol
InChI-Schlüssel: SRJBRGLXCYQOED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]aceticacidhydrochloride is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]aceticacidhydrochloride typically involves the formation of the thiazole ring followed by the introduction of the oxan-4-yl and acetic acid groups. Common synthetic routes include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the thiazole ring.

    Substitution Reactions: Introduction of the oxan-4-yl group can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]aceticacidhydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazoles .

Wissenschaftliche Forschungsanwendungen

2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]aceticacidhydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]aceticacidhydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]aceticacidhydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C10H14ClNO3S

Molekulargewicht

263.74 g/mol

IUPAC-Name

2-[2-(oxan-4-yl)-1,3-thiazol-4-yl]acetic acid;hydrochloride

InChI

InChI=1S/C10H13NO3S.ClH/c12-9(13)5-8-6-15-10(11-8)7-1-3-14-4-2-7;/h6-7H,1-5H2,(H,12,13);1H

InChI-Schlüssel

SRJBRGLXCYQOED-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1C2=NC(=CS2)CC(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.